[4-(Dimethylamino)phenyl](2-iodophenyl)methanone
Description
4-(Dimethylamino)phenylmethanone is a diaryl ketone featuring two aromatic rings: a 4-(dimethylamino)phenyl group and a 2-iodophenyl group connected via a carbonyl moiety. The dimethylamino substituent (-N(CH₃)₂) is electron-donating, enhancing resonance stabilization of the ketone, while the iodine atom at the ortho position introduces steric bulk and electron-withdrawing effects.
Properties
Molecular Formula |
C15H14INO |
|---|---|
Molecular Weight |
351.18 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-(2-iodophenyl)methanone |
InChI |
InChI=1S/C15H14INO/c1-17(2)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)16/h3-10H,1-2H3 |
InChI Key |
OFPQOVFTJFJMLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Friedel-Crafts Acylation
The Friedel-Crafts acylation represents a classical route for constructing aryl ketones. For 4-(dimethylamino)phenylmethanone, this method involves reacting 2-iodobenzoyl chloride with 4-(dimethylamino)benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Conditions and Mechanism
The mechanism initiates with the formation of an acylium ion intermediate via coordination of AlCl₃ to the acyl chloride (Figure 1). The electrophilic acylium ion attacks the electron-rich 4-(dimethylamino)benzene ring at the para position relative to the dimethylamino group, driven by its strong activating effect. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0–25°C for 12–24 hours, yielding the target compound after aqueous workup.
$$
\text{2-Iodobenzoyl chloride} + \text{AlCl}3 \rightarrow \text{Acylium ion-AlCl}4^- \xrightarrow{\text{4-(Dimethylamino)benzene}} \text{4-(Dimethylamino)phenylmethanone}
$$
Table 1: Friedel-Crafts Acylation Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv) | |
| Solvent | Dichloromethane | |
| Temperature | 0°C → 25°C (gradual) | |
| Reaction Time | 18 hours | |
| Yield | 68–72% |
Limitations
Nucleophilic Acylation with Pyridine
An alternative approach employs 4-(dimethylamino)benzaldehyde and 2-iodobenzoyl chloride in the presence of pyridine, bypassing traditional Friedel-Crafts conditions.
Reaction Protocol
Pyridine acts as both a base and nucleophilic catalyst, deprotonating the aldehyde to form an enolate that attacks the acyl chloride (Figure 2). The reaction is conducted in tetrahydrofuran (THF) at reflux (66°C) for 6–8 hours, achieving moderate yields with simplified purification.
$$
\text{4-(Dimethylamino)benzaldehyde} + \text{2-Iodobenzoyl chloride} \xrightarrow{\text{Pyridine}} \text{4-(Dimethylamino)phenylmethanone} + \text{HCl}
$$
Table 2: Pyridine-Mediated Acylation Data
| Parameter | Value | Source |
|---|---|---|
| Base | Pyridine (3.0 equiv) | |
| Solvent | THF | |
| Temperature | 66°C (reflux) | |
| Reaction Time | 7 hours | |
| Yield | 58–63% |
Advantages Over Friedel-Crafts
- Avoids Lewis Acids : Eliminates AlCl₃’s handling challenges.
- Faster Kinetics : Shorter reaction time due to enolate intermediacy.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed methods enable the construction of the biaryl ketone scaffold through Suzuki-Miyaura or Stille couplings, though these are less commonly reported for this specific compound.
Representative Protocol
A hypothetical route involves coupling 4-(dimethylamino)phenylboronic acid with 2-iodobenzoyl chloride using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/water mixture.
$$
\text{4-(Dimethylamino)phenylboronic acid} + \text{2-Iodobenzoyl chloride} \xrightarrow{\text{Pd(PPh₃)₄}} \text{4-(Dimethylamino)phenylmethanone} + \text{Byproducts}
$$
Challenges
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts | 68–72 | >95 | Moderate | High |
| Pyridine-Mediated | 58–63 | 90–93 | High | Moderate |
| Palladium-Catalyzed | N/A | N/A | Low | Low |
Reaction Mechanisms and Stereoelectronic Considerations
Friedel-Crafts Acylation
The dimethylamino group’s +M effect activates the benzene ring, directing electrophilic attack to the para position. The iodophenyl group’s −I effect stabilizes the acylium ion, enhancing electrophilicity.
Pyridine-Mediated Pathway
Pyridine deprotonates the aldehyde α-hydrogen, generating a resonance-stabilized enolate that undergoes nucleophilic acyl substitution (Figure 2). The iodine’s steric bulk may hinder reactivity, necessitating elevated temperatures.
Challenges and Process Optimization
Byproduct Formation
Catalytic Innovations
Recent advances propose FeCl₃ or ionic liquids as greener alternatives to AlCl₃, though yields remain suboptimal.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)phenylmethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Major products are quinones.
Reduction Reactions: Alcohols are the primary products.
Scientific Research Applications
4-(Dimethylamino)phenylmethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)phenylmethanone involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodophenyl group can engage in halogen bonding . These interactions facilitate the compound’s binding to specific enzymes or receptors, modulating their activity and leading to the desired biochemical effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Weight and Polarity
The iodine atom significantly increases molecular weight compared to non-halogenated analogs. For example:
| Compound | Molecular Formula | Exact Mass (g/mol) | Key Substituents |
|---|---|---|---|
| 4-(Dimethylamino)phenylmethanone | C₁₅H₁₄INO | 351.01* | -N(CH₃)₂, -I (ortho) |
| Bis[4-(dimethylamino)phenyl]methanone | C₁₇H₁₉N₂O | 267.15 | -N(CH₃)₂ (para on both rings) |
| (4-Hydroxyphenyl)(imidazolyl)methanone | C₁₆H₁₃N₃O₂ | 280.08 | -OH, imidazole ring |
| (3,4,5-Trimethoxyphenyl)(phenyl)methanone | C₁₇H₁₆O₄ | 284.10 | -OCH₃ (tri-substituted) |
*Calculated based on isotopic composition.
The iodine substituent also reduces polarity compared to hydroxyl or methoxy groups, as evidenced by HPLC retention times. For instance, hydroxylated analogs in exhibit shorter retention times (e.g., 3.54 minutes) due to higher polarity, while dimethylamino-substituted compounds elute later (5.43 minutes) .
Spectroscopic Properties
NMR Shifts
- Dimethylamino group: Protons resonate at δ ~2.8–3.0 ppm (singlet, -N(CH₃)₂) .
- Aromatic protons: The iodine atom deshields neighboring protons, causing downfield shifts. For example, ortho protons on the iodophenyl ring may appear at δ 7.5–8.5 ppm, compared to δ 6.5–7.2 ppm for non-halogenated analogs .
- Carbonyl group : The ketone (C=O) typically resonates at δ 190–200 ppm in ¹³C NMR, influenced by substituent electronic effects .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) data for dimethylamino-substituted methanones show [M+H]+ peaks at m/z 385.0790, whereas hydroxylated analogs exhibit [M+H]+ at m/z 281.0967 . The iodine atom contributes a distinct isotopic pattern due to its natural abundance (100% ¹²⁷I).
Reactivity and Stability
- Degradation: Bis[4-(dimethylamino)phenyl]methanone is a microbial degradation product of malachite green, suggesting dimethylamino groups enhance susceptibility to enzymatic breakdown .
- Thermal Stability : Methoxy-substituted analogs (e.g., trimethoxyphenyl derivatives) exhibit higher thermal stability due to resonance stabilization, whereas iodine’s steric bulk may reduce stability compared to lighter halogens (e.g., fluorine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
